BenchChemオンラインストアへようこそ!

N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide

Lipophilicity Membrane permeability Drug-likeness

N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide (CAS 823821-84-7) is a synthetic indole-3-acetamide derivative with molecular formula C₁₆H₂₂N₂O and molecular weight 258.36 g/mol. The compound features a 2-butyl substituent on the indole ring and an N-acetylated ethylamine side chain at the 3-position.

Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
CAS No. 823821-84-7
Cat. No. B12923440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide
CAS823821-84-7
Molecular FormulaC16H22N2O
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2N1)CCNC(=O)C
InChIInChI=1S/C16H22N2O/c1-3-4-8-15-14(10-11-17-12(2)19)13-7-5-6-9-16(13)18-15/h5-7,9,18H,3-4,8,10-11H2,1-2H3,(H,17,19)
InChIKeyXUZIYXZSHGFUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide (CAS 823821-84-7) — Structural Identity and Procurement-Relevant Classification


N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide (CAS 823821-84-7) is a synthetic indole-3-acetamide derivative with molecular formula C₁₆H₂₂N₂O and molecular weight 258.36 g/mol . The compound features a 2-butyl substituent on the indole ring and an N-acetylated ethylamine side chain at the 3-position. It belongs to the broader class of substituted tryptamine derivatives that have been investigated for melatonin receptor modulation, cannabinoid receptor interaction, and sPLA₂ inhibition. Unlike the unsubstituted parent N-acetyltryptamine (CAS 1016-47-3), the 2-butyl group introduces significant lipophilicity (computed cLogP ≈ 3.8 vs. ~2.0 for N-acetyltryptamine), which can alter membrane permeability, receptor binding kinetics, and metabolic stability [1]. This structural modification places the compound at a distinct position within the indole-3-acetamide chemical space, making it relevant for structure-activity relationship (SAR) studies, reference standard procurement for forensic toxicology screening of synthetic cannabinoids, or as a synthetic intermediate.

Why N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide Cannot Be Interchanged with N-Acetyltryptamine or Melatonin in Research Protocols


Indole-3-acetamides with different 2-position substituents exhibit profoundly different pharmacological profiles that preclude generic substitution. The 2-butyl group in N-(2-(2-butyl-1H-indol-3-yl)ethyl)acetamide is not a conservative modification. Published SAR studies on 2-substituted indole melatonin receptor ligands demonstrate that the nature of the C-2 substituent critically determines both binding affinity (spanning >100-fold differences in Ki) and intrinsic activity (agonist vs. antagonist) at MT₁ and MT₂ receptors [1]. Specifically, 2-substituted 5-methoxy-N-acetyltryptamines show that lipophilic 2-substituents alter receptor binding pocket occupation, potentially converting agonists into antagonists [2]. Furthermore, in the indole-3-acetamide cannabinoid ligand series, 2-alkyl substitution directly impacts CB₂ receptor affinity and selectivity over CB₁, with Ki values spanning from 377 nM to 0.37 nM depending on substitution pattern [3]. These findings collectively establish that N-(2-(2-butyl-1H-indol-3-yl)ethyl)acetamide occupies a unique position in chemical space that cannot be approximated by N-acetyltryptamine, melatonin, or 5-methoxy analogs. The quantitative evidence in Section 3 details the specific dimensions along which this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide vs. Closest Analogs


Computed Lipophilicity (cLogP) as a Determinant of Membrane Permeability: 2-Butyl vs. Unsubstituted Indole-3-acetamide

The 2-butyl substituent on N-(2-(2-butyl-1H-indol-3-yl)ethyl)acetamide substantially increases computed lipophilicity compared to the unsubstituted parent N-acetyltryptamine. Using the XLogP3 algorithm, the target compound has a computed cLogP of 3.8, whereas N-acetyltryptamine (CAS 1016-47-3) has a cLogP of 2.0 [1]. This 1.8 log unit difference corresponds to an approximately 63-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and blood-brain barrier penetration [2]. However, users should note that this lipophilicity increase also elevates the risk of phospholipidosis and CYP450-mediated metabolism relative to the less lipophilic parent compound.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Count and Its Impact on Solid-State Handling and Formulation Stability vs. Melatonin

N-(2-(2-butyl-1H-indol-3-yl)ethyl)acetamide possesses two hydrogen bond donors (the indole NH and the acetamide NH), with only one hydrogen bond acceptor (the acetamide carbonyl oxygen), as computed from its chemical structure . In contrast, melatonin (CAS 73-31-4) has two hydrogen bond donors and three hydrogen bond acceptors (including the 5-methoxy oxygen), resulting in a higher topological polar surface area (TPSA = 54.0 Ų for melatonin vs. TPSA = 41.1 Ų for the target compound) [1]. The reduced TPSA of the 2-butyl compound correlates with a lower capacity for intermolecular hydrogen bonding in the solid state, which may translate to differences in melting point, crystallinity, and hygroscopicity [2]. These physicochemical distinctions are relevant for procurement decisions involving long-term storage stability, formulation into solid dosage forms, or preparation of analytical reference standards where consistent solid-state properties are critical.

Hydrogen bonding Solid-state properties Formulation

Rotatable Bond Count as a Conformational Flexibility Determinant vs. Conformationally Restricted Melatonin Analogs

The target compound contains six rotatable bonds (the butyl chain contributes four, the ethyl linker contributes two), compared to only four rotatable bonds in N-acetyltryptamine (the ethyl linker and acetamide group) [1]. In SAR studies of 2-substituted indole melatonin ligands, increasing conformational flexibility at the 2-position was associated with entropic penalties upon receptor binding, which can reduce binding affinity relative to more rigid 2-substituents of comparable lipophilicity [2]. This suggests that N-(2-(2-butyl-1H-indol-3-yl)ethyl)acetamide will exhibit a different thermodynamic binding signature compared to N-acetyltryptamine (lower entropic cost of binding due to fewer rotatable bonds) or to constrained 2-aryl analogs. This difference is relevant for computational docking studies, molecular dynamics simulations, and binding free energy calculations where conformational sampling requirements differ between compounds.

Conformational flexibility Entropic penalty Receptor binding

Potential Synthetic Cannabinoid Receptor Activity Profile: 2-Butyl vs. 1-Pentyl Indole-3-acetamide Scaffolds

The indole-3-acetamide scaffold with an N-alkyl side chain at the indole nitrogen is a recognized pharmacophore for synthetic cannabinoid receptor agonists (SCRAs), exemplified by compounds such as CH-PIACA (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) [1]. N-(2-(2-butyl-1H-indol-3-yl)ethyl)acetamide differs from this SCRA scaffold in two critical ways: (i) the butyl group is attached at the C-2 position rather than the N-1 position, and (ii) the acetamide is at the ethylamine side chain rather than directly on the indole-3-acetyl group. In a functional assay of the structurally related CH-PIATA (indole-3-acetamide SCRA), weak activity at both CB₁ and CB₂ receptors with signs of antagonism was observed, whereas the 1-pentyl CH-PIACA analog showed distinct agonist activity [2]. Although direct quantitative CB₁/CB₂ data for the 2-butyl target compound are currently absent from the peer-reviewed literature, the positional isomerism (C-2 vs. N-1 alkyl substitution) is known from cannabinoid indole SAR to produce different receptor activation profiles [3]. This positional isomer distinction is critical for forensic laboratories that must differentiate between legitimate research chemicals and controlled SCRA analogs.

Cannabinoid receptor Forensic toxicology Reference standard

Critical Transparency Statement: Current Limitations in Quantitative Differential Evidence for Procurements Involving Receptor-Level Potency Comparisons

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent databases (conducted May 2026) revealed no experimentally measured IC₅₀, Ki, EC₅₀, or Kd values for N-(2-(2-butyl-1H-indol-3-yl)ethyl)acetamide at any biological target [1]. The compound is listed in chemical supplier databases (chemsrc.com, chem960.com) with computed physicochemical properties only, and appears in no peer-reviewed pharmacological study, patent disclosure with biological data, or public screening dataset . This absence of receptor-level quantitative data means: (i) direct head-to-head potency comparisons against N-acetyltryptamine or melatonin cannot be made; (ii) claims about target selectivity, in vivo efficacy, or therapeutic potential are unsupported; and (iii) procurement decisions based on assumed biological similarity to other indole-3-acetamides carry substantial risk. The differentiation evidence presented in this guide is therefore limited to computed physicochemical properties and class-level SAR inferences. Users requiring receptor-level potency data should consider requesting custom profiling from a contract research organization (CRO) prior to committing to large-scale procurement.

Data transparency Evidence strength Procurement risk assessment

Recommended Procurement and Application Scenarios for N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide Based on Available Evidence


SAR Probe for Exploring 2-Position Tolerability in Indole-3-acetamide Melatonin or Cannabinoid Receptor Ligands

The 2-butyl substituent on N-(2-(2-butyl-1H-indol-3-yl)ethyl)acetamide provides a valuable structural probe for SAR studies that systematically vary the C-2 position of indole-3-acetamides. Published SAR data show that 2-substitution on the indole ring can shift melatonin receptor ligands from agonists to antagonists and alter CB₂ receptor selectivity [1] [2]. This compound enables researchers to test the specific contribution of a linear four-carbon alkyl chain at the 2-position, bridging the gap between smaller substituents (2-methyl, 2-ethyl) and bulkier aromatic or branched substituents. The computed cLogP of 3.8 places it in a favorable lipophilicity range for CNS penetration screening.

Forensic Reference Standard for Differentiating Positional Isomers in Indole-3-acetamide Seized Drug Analysis

The emergence of indole-3-acetamide synthetic cannabinoids (CH-PIACA, CH-PIATA) has created demand for structurally distinct reference standards that can differentiate positional isomers [1]. N-(2-(2-butyl-1H-indol-3-yl)ethyl)acetamide, with its C-2 butyl substitution rather than the N-1 alkylation typical of SCRAs, serves as a negative control or differentiation standard in GC-MS and LC-MS/MS methods. Its distinct retention time and fragmentation pattern, arising from the 2-butyl group, provide a chromatographic and mass spectral benchmark for laboratories validating methods that must distinguish legitimate research chemicals from controlled SCRA analogs.

Synthetic Intermediate for Further Derivatization at the Indole Nitrogen or Acetamide Position

The compound's synthetic accessibility, with a free indole NH and a terminal acetamide, makes it a versatile intermediate for further chemical elaboration [1]. The indole NH can be alkylated or acylated to generate N-1-substituted analogs for combinatorial library synthesis, while the acetamide can be hydrolyzed to the free amine for subsequent coupling reactions. This positions the compound as a starting material for generating focused libraries of 2-butyl-indole-3-ethylamine derivatives for screening against melatonin, cannabinoid, or serotonin receptor panels. Procurement of gram quantities for this purpose is justified by the compound's unique substitution pattern not readily accessible from commercial tryptamine building blocks.

Physicochemical Benchmark for Computational ADME Model Calibration

With its well-defined computed properties (cLogP ≈ 3.8, TPSA = 41.1 Ų, 6 rotatable bonds, MW = 258.36 g/mol), this compound can serve as a calibration standard for computational ADME prediction models [1] [2]. Its position in the 'Lipinski-compliant' chemical space (MW < 500, cLogP < 5, HBD ≤ 2, HBA ≤ 2) makes it a relevant test case for validating in silico models of passive permeability, CYP450 site-of-metabolism prediction, and blood-brain barrier penetration algorithms. The absence of experimental biological data paradoxically increases its utility as a 'blind' test compound for model validation studies.

Quote Request

Request a Quote for N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.